Cas no 2171656-26-9 (3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)

3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid
- EN300-1485316
- 2171656-26-9
- 3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid
-
- インチ: 1S/C26H23BrN2O6/c1-34-14-23(24(30)28-17-11-15(25(31)32)10-16(27)12-17)29-26(33)35-13-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: GXGXJQXMJMEXLN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=C(C=1)NC(C(COC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 538.07395g/mol
- 同位素质量: 538.07395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 744
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 114Ų
3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485316-1000mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1485316-10000mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1485316-50mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1485316-250mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1485316-2500mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1485316-1.0g |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1485316-5000mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1485316-500mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1485316-100mg |
3-bromo-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171656-26-9 | 100mg |
$2963.0 | 2023-09-28 |
3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
3. Book reviews
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
9. Book reviews
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acidに関する追加情報
Professional Introduction to Compound with CAS No. 2171656-26-9 and Product Name: 3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid
The compound with the CAS number 2171656-26-9 and the product name 3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a bromo substituent, a fluoren-9-yl methoxycarbonyl moiety, and an amino group, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate advanced structural motifs to enhance pharmacological activity. The compound in question is no exception, as its design incorporates elements that are known to improve binding affinity and metabolic stability. Specifically, the bromo atom serves as a handle for further functionalization via cross-coupling reactions, while the fluoren-9-yl methoxycarbonyl group enhances lipophilicity and solubility. Additionally, the amino group provides a site for hydrogen bonding interactions with biological targets.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The benzoyl moiety in its structure is commonly found in bioactive molecules due to its ability to modulate enzyme activity and receptor binding. Furthermore, the 3-methoxypropanamido group introduces an amide bond, which is frequently utilized in drug design to improve bioavailability and reduce toxicity. These features collectively make it an attractive candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The incorporation of fluorine atoms into molecular structures can significantly alter pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration. In this context, the fluoren-9-yl methoxycarbonyl group in our compound may contribute to these desirable properties. Moreover, the presence of a bromo substituent allows for facile derivatization using palladium-catalyzed cross-coupling reactions, enabling the construction of more complex derivatives with tailored biological activities.
The compound’s potential applications extend beyond traditional small-molecule drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of peptidomimetics and other biologically active peptides. The ability to modify both the aromatic ring and the side chains through selective functionalization provides chemists with a high degree of flexibility in designing novel therapeutic agents.
From a computational chemistry perspective, this compound has been subjected to extensive molecular modeling studies to predict its binding interactions with potential biological targets. Initial simulations suggest that it may interact with enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or autoimmune diseases. Additionally, its structural motif is reminiscent of known kinase inhibitors, raising the possibility that it could exhibit inhibitory activity against certain cancer-related kinases.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Key steps include bromination of a precursor benzoyl derivative, followed by introduction of the fluoren-9-yl methoxycarbonyl group via nucleophilic substitution. The final step involves amidation using an appropriate carboxylic acid derivative under basic conditions. Advances in synthetic methodologies have enabled more efficient preparation of such complex molecules, reducing both cost and environmental impact.
In conclusion, the compound with CAS number 2171656-26-9 and product name 3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid represents a significant contribution to modern pharmaceutical chemistry. Its intricate structure and versatile functional groups make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for this class of compounds, their role in addressing complex diseases will likely continue to grow.
2171656-26-9 (3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid) Related Products
- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)
- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)
- 39012-20-9(Picroside II)
- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)




